molecular formula C10H13NO3S B13178454 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde

4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde

Cat. No.: B13178454
M. Wt: 227.28 g/mol
InChI Key: TYQPRPZRAACFIX-UHFFFAOYSA-N
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Description

4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde (CAS: 1540878-14-5) is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a carbaldehyde group and at the 4-position with a morpholine ring bearing a hydroxymethyl moiety. Its molecular formula is C10H13NO3S, with a molecular weight of 227.28 g/mol . This compound is of interest in medicinal chemistry due to its dual functionality: the carbaldehyde group enables further derivatization (e.g., Schiff base formation), while the morpholine moiety may act as a hydrogen bond acceptor, influencing pharmacokinetic properties.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

4-[2-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO3S/c12-5-9-4-11(1-2-14-9)8-3-10(6-13)15-7-8/h3,6-7,9,12H,1-2,4-5H2

InChI Key

TYQPRPZRAACFIX-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=CSC(=C2)C=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carboxylic acid.

    Reduction: 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their functions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde C10H13NO3S 227.28 Morpholine (hydroxymethyl at C2), carbaldehyde High hydrophilicity, metabolic oxidation site
5-(Morpholin-4-yl)thiophene-2-carbaldehyde C9H11NO2S 211.26 Morpholine (no hydroxymethyl), carbaldehyde Moderate lipophilicity, metabolic stability
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde C10H6FNOS 207.22 Fluorophenyl, thiazole core, carbaldehyde High lipophilicity, electron-deficient core
2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde C11H11ClN4O2S 298.75 Chloro, fused pyrimidine, carbaldehyde Enhanced rigidity, potential kinase inhibition

Reactivity and Functionalization Potential

  • Carbaldehyde Reactivity : The carbaldehyde group in all listed compounds allows nucleophilic additions (e.g., with amines to form imines) or participation in condensation reactions. The electron-rich thiophene core in the target compound may stabilize the aldehyde group, whereas the electron-deficient thiazole in 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde could increase electrophilicity .
  • Hydroxymethyl Group : Unique to the target compound, this group introduces a secondary alcohol, which may undergo oxidation to a carboxylic acid or serve as a site for esterification .

Metabolic and Solubility Considerations

  • The fluorophenyl group in 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde increases lipophilicity, likely reducing aqueous solubility compared to morpholine-containing analogs .

Biological Activity

4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde, a compound with the CAS number 1448682-03-8, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on antibacterial and antifungal activities, as well as its structural characteristics and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H13NO3S\text{C}_{10}\text{H}_{13}\text{N}\text{O}_{3}\text{S}

This compound features a thiophene ring substituted with a morpholine derivative, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound exhibits moderate to good antibacterial activity, particularly against B. subtilis and S. aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity, particularly against Candida albicans and Fusarium oxysporum:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal efficacy indicates that the compound could be a candidate for further development in treating fungal infections .

The mechanisms underlying the antibacterial and antifungal activities of this compound involve inhibition of protein synthesis and disruption of cell wall integrity, which are critical pathways in microbial growth and survival .

Structure-Activity Relationship (SAR)

The presence of hydroxymethyl and morpholine groups appears to enhance the biological activity of the thiophene core. SAR studies suggest that modifications on the thiophene or morpholine rings can significantly influence the potency against specific bacterial and fungal strains .

Case Studies

  • Antibacterial Efficacy : A study conducted on various synthesized derivatives showed that compounds similar to this compound exhibited varying degrees of antibacterial activity, with some derivatives showing enhanced effects due to electron-donating groups on the phenyl ring .
  • Antifungal Assessment : Another investigation focused on the antifungal properties against clinical isolates of C. albicans, where derivatives were tested for their ability to inhibit biofilm formation, revealing promising results for potential therapeutic applications .

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